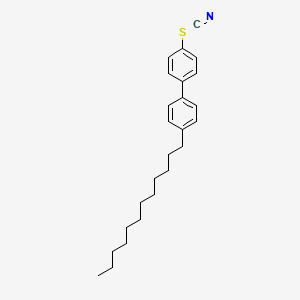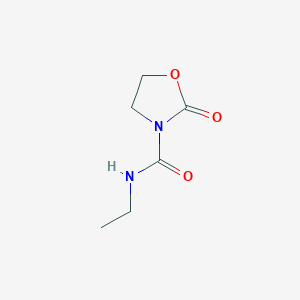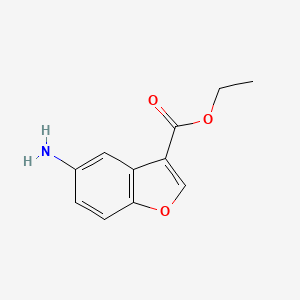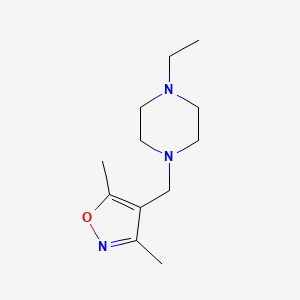![molecular formula C13H18N4O B12871713 4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-66-6](/img/structure/B12871713.png)
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine derivatives.
Introduction of the Pentan-3-ylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with pentan-3-ylamine under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pentan-3-ylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Similar core structure but different substituents.
6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide: Different heterocyclic core but similar functional groups.
Uniqueness
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards JAK1 .
Properties
CAS No. |
920959-66-6 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-3-8(4-2)17-11-9-5-6-15-13(9)16-7-10(11)12(14)18/h5-8H,3-4H2,1-2H3,(H2,14,18)(H2,15,16,17) |
InChI Key |
AILXYDBEEAPYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C2C=CNC2=NC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
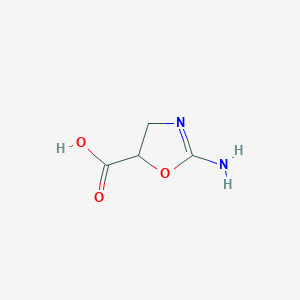
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
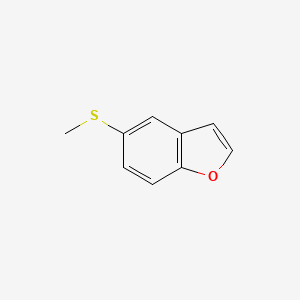
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
